molecular formula C14H19NO4 B123553 (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 62965-10-0

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No. B123553
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-LLVKDONJSA-N
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Procedure details

Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:5][C:2]([CH:3]1[CH2:4][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[CH:11]([NH:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([NH2:19])[c:20]([Cl:21])[cH:22]1)[C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])([CH3:28])([CH3:29])[CH3:30].[C:31]([O:32][C:33]([CH:34]1[CH2:35][CH2:36][CH2:37][N:38]1[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)=[O:60])=[O:39])([CH3:40])([CH3:41])[CH3:42].[CH2:81]([Cl:82])[CH2:83][Cl:84].[CH3:85][OH:86].[CH3:87][CH2:88][O:89][C:90]([CH3:91])=[O:92].[CH:72]([N:73]([CH2:74][CH3:75])[CH:76]([CH3:77])[CH3:78])([CH3:79])[CH3:80].[Cl:93][CH2:94][Cl:95].[NH2:61][c:62]1[cH:63][cH:64][c:65]([C:66]([OH:67])=[O:68])[cH:69][c:70]1[Cl:71].[O:96]=[CH:97][N:98]([CH3:99])[CH3:100]>>[O:5]=[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)[OH:60]

Inputs

Step One
Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(C(=O)O)cc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C(NC(=O)OCc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:5][C:2]([CH:3]1[CH2:4][CH2:6][CH2:7][N:8]1[C:9](=[O:10])[CH:11]([NH:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([NH2:19])[c:20]([Cl:21])[cH:22]1)[C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])([CH3:28])([CH3:29])[CH3:30].[C:31]([O:32][C:33]([CH:34]1[CH2:35][CH2:36][CH2:37][N:38]1[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)=[O:60])=[O:39])([CH3:40])([CH3:41])[CH3:42].[CH2:81]([Cl:82])[CH2:83][Cl:84].[CH3:85][OH:86].[CH3:87][CH2:88][O:89][C:90]([CH3:91])=[O:92].[CH:72]([N:73]([CH2:74][CH3:75])[CH:76]([CH3:77])[CH3:78])([CH3:79])[CH3:80].[Cl:93][CH2:94][Cl:95].[NH2:61][c:62]1[cH:63][cH:64][c:65]([C:66]([OH:67])=[O:68])[cH:69][c:70]1[Cl:71].[O:96]=[CH:97][N:98]([CH3:99])[CH3:100]>>[O:5]=[C:43]([CH:44]([C:45]([CH3:46])([CH3:47])[CH3:48])[NH:49][C:50](=[O:51])[O:52][CH2:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1)[OH:60]

Inputs

Step One
Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(C(=O)O)cc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C(NC(=O)OCc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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